2,5-diamino-4-hydroxy-1H-pyrimidin-6-one,hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride is a chemical compound with the molecular formula C4H6N4O2·HCl. It is also known as 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride typically involves the reaction of diethyl malonate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction mixture is heated under reflux conditions, followed by the addition of sodium nitrite and acetic acid. The resulting solid is then treated with sodium dithionite to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in powder or crystalline form and stored under inert gas conditions to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrimidine-4,6-dione derivatives, while substitution reactions can yield various alkylated or acylated pyrimidine compounds .
Wissenschaftliche Forschungsanwendungen
2,5-Diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly antiviral drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis in microorganisms. This inhibition can lead to antimicrobial and antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: This compound is a selective inhibitor of GTP cyclohydrolase I and is used to block nitric oxide production in cells.
5-Amino-4,6-dihydroxypyrimidine: Known for its use in synthesizing antimicrobial agents.
Uniqueness
2,5-Diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C4H7ClN4O2 |
---|---|
Molekulargewicht |
178.58 g/mol |
IUPAC-Name |
5-amino-2-imino-1,3-diazinane-4,6-dione;hydrochloride |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-1-2(9)7-4(6)8-3(1)10;/h1H,5H2,(H3,6,7,8,9,10);1H |
InChI-Schlüssel |
ZCVPAHQNTHFHOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(=O)NC(=N)NC1=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.